molecular formula C11H16ClN B1419426 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride CAS No. 1009-18-3

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Cat. No. B1419426
CAS RN: 1009-18-3
M. Wt: 197.7 g/mol
InChI Key: URNAUSYFPYPCSD-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride” is a chemical compound with a complex structure. Unfortunately, there is limited information available on this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Pharmacological Interest

  • An efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, involving six steps with a 49% overall yield, has been developed. This process introduces ethyl groups at specific positions via Friedel–Crafts acetylations and hydrogenations, offering a potential route for derivative compounds of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride with pharmacological interest (Prashad et al., 2006).

Preparation of Pyrimidine-Containing Compounds

  • A study demonstrated a one-pot reaction method for preparing pyrimidine-containing compounds using derivatives of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride. These compounds have potential synthetic and pharmacological applications, highlighting the versatility of this chemical in producing various molecular structures (Kochia et al., 2019).

Novel Psychoactive Substances

  • Research into novel psychoactive substances included spectra of 2,3-dihydro-1H-inden-2-amines, indicating its potential role in the development or study of new psychoactive compounds. The comprehensive collection of spectral data aids forensic and harm-reduction organizations in identifying such compounds (Chapman, 2017).

Polymerizable Molecules

  • The [2 + 2 + 2] cycloaddition reactions using derivatives of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride have been used to create a variety of polymerizable molecules. This method shows promise in the synthesis of new materials, especially in the field of polymer science (Watanabe et al., 2010).

Structural Characterization

  • A study on the structural characterization of polymorphic forms of a derivative of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride used spectroscopic and diffractometric techniques. This research is important for understanding the physical properties and stability of pharmaceutical compounds (Vogt et al., 2013).

Synthesis of Indoles and Gramines

  • The synthesis and structural evaluation of various derivatives, including indole and gramine structures, have been achieved using derivatives of 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride. These findings are significant for the development of new chemical entities in medicinal chemistry (Kukuljan et al., 2016).

Safety And Hazards

The safety and hazards associated with “1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride” are not well-documented in the literature .

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-6-5-9-3-2-4-11(9)7-10;/h5-8H,2-4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAUSYFPYPCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(CCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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